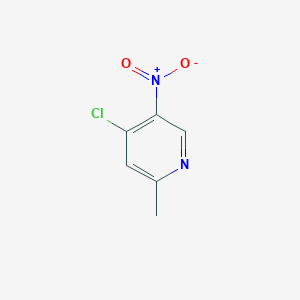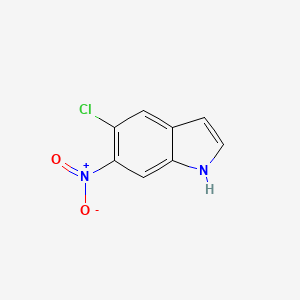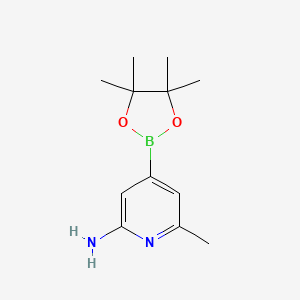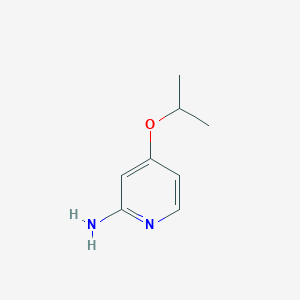![molecular formula C13H15N3 B1427215 2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine CAS No. 1486287-29-9](/img/structure/B1427215.png)
2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
Overview
Description
The compound “2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine” is a type of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole compounds are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole compounds often involves the reaction of hydrazones with nitroolefins mediated with strong bases . The exact synthesis process for “2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine” is not found in the search results.Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions. For example, a regioselective synthesis of tri- or tetrasubstituted pyrazoles can be achieved by the reaction of hydrazones with nitroolefins mediated with strong bases .Scientific Research Applications
Chemical Structure Analysis and Synthesis
- XRD and DFT Studies: Pyrazole derivatives, closely related to the specified compound, have been analyzed using X-ray diffraction and DFT calculations. These studies focus on the impact of intramolecular hydrogen bonding on the reactivity of these compounds, particularly in the context of their synthesis under various conditions, including microwave irradiation (Szlachcic et al., 2020).
Pharmacological Potential
- Antimicrobial and Anticoccidial Activity: Derivatives of pyrazole, structurally similar to the target compound, have been investigated for their antimicrobial and anticoccidial properties. Studies show that these compounds exhibit significant activity against various microbial strains and coccidia, making them potential candidates for pharmaceutical applications (Georgiadis, 1976).
Chemical Synthesis and Derivatives
- Bicyclization Approaches: A novel four-component bicyclization strategy has been developed to create pyrazolo[3,4-b]pyridine derivatives. This method demonstrates the flexibility and practicality in synthesizing polysubstituted cyclopenta[d]pyrazolo[3,4-b]pyridines, which are structurally related to the compound (Tu et al., 2014).
Molecular Structure and Interactions
- Hydrogen-Bonded Chains: Research has been conducted on compounds with structural similarities, focusing on the formation of hydrogen-bonded chains and sheet structures. These studies are crucial in understanding the molecular interactions and stability of such compounds (Portilla et al., 2005).
properties
IUPAC Name |
2-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-9-5-2-3-8-12(9)16-13(14)10-6-4-7-11(10)15-16/h2-3,5,8H,4,6-7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHKMJGDTAHEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CCCC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine | |
CAS RN |
1486287-29-9 | |
| Record name | 2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1427137.png)








![4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine](/img/structure/B1427155.png)